4-(3-Chlorophenyl)-3-methylbenzoic acid
Description
4-(3-Chlorophenyl)-3-methylbenzoic acid (CAS: 1261928-83-9) is a benzoic acid derivative featuring a 3-chlorophenyl substituent at the 4-position and a methyl group at the 3-position of the aromatic ring. This compound is cataloged under purity grades up to 98% and is utilized in medicinal chemistry and organic synthesis . Its structure combines electron-withdrawing (chlorine) and electron-donating (methyl) groups, which influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
4-(3-chlorophenyl)-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-7-11(14(16)17)5-6-13(9)10-3-2-4-12(15)8-10/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOUNCWDXCHSNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689547 | |
| Record name | 3'-Chloro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261928-83-9 | |
| Record name | 3'-Chloro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-3-methylbenzoic acid typically involves the reaction of 3-chlorobenzaldehyde with a suitable methylating agent under controlled conditions. One common method involves the use of trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) at room temperature under a nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Chlorophenyl)-3-methylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs differ in substituent positions, halogenation patterns, or functional groups. Key comparisons include:
Table 1: Structural and Functional Comparison of Benzoic Acid Derivatives
Key Observations :
- Hydroxyl vs. Methyl : 4-Hydroxy-3-methylbenzoic acid () replaces chlorine with a hydroxyl group, increasing polarity and hydrogen-bonding capacity, which may reduce lipophilicity compared to the target compound .
- Methoxy Substitution : 4-(4-Methoxyphenyl)-3-methylbenzoic acid () introduces a methoxy group, enhancing electron-donating effects and altering solubility profiles .
Physicochemical Properties
- Lipophilicity : The 3-methyl group in the target compound increases lipophilicity (logP ~2.2) compared to unsubstituted benzoic acid (logP ~1.9) .
- Acidity: The electron-withdrawing chlorine atom lowers the pKa of the carboxylic acid group (estimated pKa ~3.5) relative to non-halogenated analogs (e.g., 3-methylbenzoic acid, pKa ~4.2) .
- Safety : Derivatives like 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid () exhibit hazards such as skin irritation, suggesting halogenated analogs require careful handling .
Research Findings and Trends
- Similarity Grouping : Computational models assign a 100% similarity score to 3-methylbenzoic acid, highlighting the critical role of the methyl group in structural comparisons () .
- Synthetic Pathways: Analog synthesis often involves halogenation and cross-coupling reactions, as seen in the preparation of 4-(benzyloxy)-3-phenethoxyphenol () .
Biological Activity
4-(3-Chlorophenyl)-3-methylbenzoic acid, a derivative of benzoic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a chlorophenyl group and a methyl substituent on the benzoic acid core, suggests possible interactions with various biological targets.
- Chemical Formula : C15H13ClO2
- Molecular Weight : 274.72 g/mol
- CAS Number : 1261928
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The following sections summarize key findings from various studies.
The biological activity of this compound appears to be mediated through several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : Studies have indicated that this compound can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory responses.
- Modulation of Enzyme Activity : It may inhibit cyclooxygenase (COX) enzymes involved in the synthesis of prostaglandins, thereby exerting anti-inflammatory effects.
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, contributing to its protective effects against oxidative stress.
Anti-inflammatory Effects
A study conducted by Bolognini et al. (2019) demonstrated that this compound significantly reduced inflammation in animal models by inhibiting COX-2 activity and decreasing the expression of pro-inflammatory mediators .
Analgesic Activity
In a pain model experiment, the compound exhibited notable analgesic effects comparable to established analgesics like ibuprofen. The analgesic mechanism was linked to its ability to modulate pain pathways involving neurotransmitter systems .
Anticancer Potential
Recent research has explored the anticancer properties of this compound. In vitro studies revealed that it inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Bolognini et al. (2019) | Assess anti-inflammatory effects | Reduced TNF-alpha and IL-6 levels in vivo |
| Hudson et al. (2012) | Evaluate analgesic properties | Comparable effects to ibuprofen in pain models |
| MDPI Research (2020) | Investigate anticancer activity | Induced apoptosis in MCF-7 and HeLa cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
